Lipophilicity (LogP) of Cyclohepta-2,4,6-triene-1-carboxylic Acid Compared to Benzoic Acid and Tropolone
The experimentally determined logP of cyclohepta-2,4,6-triene-1-carboxylic acid is 1.18 . This value is intermediate between the more lipophilic benzoic acid (logP ≈1.38) [1] and the more hydrophilic tropolone (logP ≈0.53) [2]. The 0.20 log unit difference relative to benzoic acid translates to a roughly 1.6‑fold lower octanol/water partition coefficient, while the 0.65 log unit difference versus tropolone corresponds to a >4‑fold higher partitioning into organic phases.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.18 |
| Comparator Or Baseline | Benzoic acid (logP ≈1.38); Tropolone (logP ≈0.53) |
| Quantified Difference | ΔlogP = -0.20 vs benzoic acid; +0.65 vs tropolone |
| Conditions | Experimental logP values compiled from chemical dictionaries and spectral databases |
Why This Matters
This distinct lipophilicity profile allows cyclohepta-2,4,6-triene-1-carboxylic acid to partition into biological membranes or organic reaction media with a balance that is not achievable with the two most common comparators, influencing both extraction efficiency and bioavailability in downstream applications.
- [1] sCentInDB. Benzoic Acid (CAS 65-85-0). LogP (RDKit): 1.385. View Source
- [2] SIELC Technologies. Tropolone (CAS 533-75-5). LogP: 0.53. View Source
